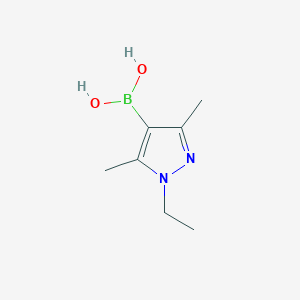

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethyl-3,5-dimethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-4-10-6(3)7(8(11)12)5(2)9-10/h11-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESZBFTRJWIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)CC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Miyaura Borylation of 4 Halopyrazoles:this is the Most Widely Employed and Arguably the Most Reliable Method for Ensuring Regioselectivity. the Synthesis Begins with the Construction of the Pyrazole Ring, Followed by Halogenation at the C4 Position, and Subsequent Palladium Catalyzed Borylation.

Step 1: Pyrazole (B372694) Formation: The synthesis of the 1-ethyl-3,5-dimethylpyrazole core is straightforward, typically involving the condensation of ethylhydrazine (B1196685) with acetylacetone (B45752) (2,4-pentanedione). As acetylacetone is a symmetrical β-diketone, this reaction does not present any regiochemical ambiguity.

Step 2: Regioselective Halogenation: The resulting 1-ethyl-3,5-dimethylpyrazole is then subjected to halogenation. Reagents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are commonly used to install a bromine or iodine atom selectively at the electron-rich C4 position.

Step 3: Palladium-Catalyzed Borylation: The 4-halo-1-ethyl-3,5-dimethylpyrazole intermediate undergoes a Miyaura borylation reaction. This cross-coupling reaction, typically catalyzed by a palladium complex such as Pd(dppf)Cl₂, couples the halopyrazole with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (BBA). researchgate.netgoogle.com The regioselectivity is unequivocally controlled by the initial position of the halogen atom, making this a highly predictable and robust method. google.com

Direct C H Borylation:an Alternative Approach Involves the Direct Borylation of a C H Bond. Iridium Catalyzed C H Borylation Has Emerged As a Powerful Tool for Functionalizing Heterocycles.rsc.orgin the Specific Case of 1 Ethyl 3,5 Dimethylpyrazole, the Only Available C H Bond on the Pyrazole Ring is at the C4 Position. Therefore, a Direct C H Borylation Would, in Principle, Be Perfectly Regioselective for This Substrate. the Regioselectivity in More Complex Pyrazoles is Typically Governed by Steric Factors, with the Catalyst Favoring the Most Accessible C H Bond.rsc.orgwhile Elegant, This Method May Require Careful Optimization of Catalysts and Conditions to Achieve High Efficiency Compared to the Miyaura Borylation of a Halo Precursor.

In terms of chemoselectivity , the palladium- and iridium-catalyzed borylation reactions are known for their high functional group tolerance. The mild reaction conditions allow for the presence of various functional groups elsewhere in the molecule, which may not be compatible with harsher methods like lithiation-borylation sequences. organic-chemistry.org

| Strategy | Key Starting Material | Typical Reagents | Catalyst | Regioselectivity Control | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Miyaura Borylation | 4-Halo-1-ethyl-3,5-dimethylpyrazole | B₂(pin)₂, KOAc | Pd(dppf)Cl₂ or similar Pd(0)/Pd(II) complexes | Position of the pre-installed halogen atom | High predictability, reliability, and broad substrate scope. researchgate.net | Requires additional steps for pyrazole (B372694) synthesis and halogenation. |

| Direct C-H Borylation | 1-Ethyl-3,5-dimethylpyrazole | B₂(pin)₂ | [Ir(cod)OMe]₂ and dtbpy ligand | Inherent for this specific substrate; sterically driven for others. rsc.org | More atom- and step-economical. | May require significant catalyst optimization; can be less selective for more complex pyrazoles. |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid

Fundamental Reactivity Patterns of Aryl/Heteroaryl Boronic Acids

Aryl and heteroaryl boronic acids are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction has broad applicability due to the stability, low toxicity, and commercial availability of a wide variety of boron substrates. nih.gov The fundamental reactivity of boronic acids is rooted in the Lewis acidic nature of the boron atom. This allows them to be readily converted into more nucleophilic boronate species under basic conditions, which is a key step in many of their characteristic reactions.

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The position of this equilibrium is dependent on the pH of the solution and the pKa of the boronic acid. nih.gov Generally, aryl boronic acids are more acidic than their alkyl counterparts, a property that can be further tuned by the electronic nature of substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it. nih.gov

Beyond the Suzuki-Miyaura coupling, aryl and heteroaryl boronic acids undergo a variety of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and imines. A common competing side reaction for many boronic acids, particularly electron-rich or sterically hindered ones, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.gov

Role of the Pyrazole (B372694) Moiety in Directing Reactivity

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique set of electronic and steric properties that influence the reactivity of the attached boronic acid group. Pyrazoles are generally considered electron-rich heterocycles, which can enhance the rate of certain reactions. However, the presence of two nitrogen atoms also makes them effective ligands for transition metals, which can sometimes lead to catalyst inhibition in cross-coupling reactions if not properly managed. nih.gov

In the case of 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid, the pyrazole ring is substituted with three groups: two methyl groups at the 3 and 5 positions and an ethyl group at the 1-position nitrogen. The N-alkylation prevents the formation of inhibitory anionic pyrazolate ligands under basic conditions, which is a known issue with N-unsubstituted pyrazoles in Suzuki-Miyaura couplings. nih.gov The methyl groups at the 3 and 5 positions provide steric bulk around the boronic acid functionality at the 4-position. This steric hindrance can influence the rate and outcome of reactions, potentially favoring certain pathways or requiring more robust catalytic systems.

Transmetalation Pathways Involving this compound

Transmetalation is the key step in the catalytic cycle of the Suzuki-Miyaura reaction, where the organic group is transferred from the boron atom to the palladium center. The precise mechanism of this step has been a subject of extensive research, with two primary pathways generally considered. nih.gov

One proposed pathway involves the reaction of an organopalladium halide complex with a boronate species, formed by the activation of the boronic acid with a base. A second pathway suggests the reaction of a neutral boronic acid with an organopalladium hydroxide (B78521) complex. For this compound, both pathways are plausible. Under the basic conditions typical for Suzuki-Miyaura reactions, the boronic acid will be in equilibrium with its corresponding boronate. The rate of transmetalation will depend on the specific reaction conditions, including the base, solvent, and palladium catalyst used.

Recent studies have provided evidence that for many boronic esters, transmetalation can occur directly without prior hydrolysis to the boronic acid, through the formation of pre-transmetalation intermediates. nih.gov This highlights the complexity of the transmetalation step and the importance of considering the specific nature of the boron species involved. The steric bulk of the 3,5-dimethyl substitution on the pyrazole ring may influence the geometry of the transition state during transmetalation, potentially affecting the reaction rate.

Reaction Kinetics and Thermodynamic Considerations in Boronic Acid Transformations

The kinetics of reactions involving boronic acids are influenced by a multitude of factors, including the electronic and steric properties of the substituents, the nature of the solvent, the choice of catalyst and base, and the reaction temperature. For this compound, the electron-donating character of the alkyl-substituted pyrazole ring is expected to influence the rate of transmetalation.

The stability of the boronic acid itself is a key thermodynamic consideration. Protodeboronation is a thermodynamically favorable side reaction that can reduce the yield of the desired cross-coupling product. The susceptibility of this compound to this decomposition pathway would need to be experimentally evaluated under various reaction conditions to optimize its use in synthesis.

Stereochemical Outcomes in Reactions Involving Boronic Acids

The stereochemistry of the reaction can be influenced by the choice of catalyst and ligands. Chiral ligands on the palladium center can induce enantioselectivity in the formation of new stereocenters. While there is no specific literature on the stereochemical outcomes of reactions involving this compound, the general principles of asymmetric catalysis would apply. The steric environment created by the 3,5-dimethylpyrazole (B48361) moiety could potentially play a role in directing the stereochemical course of a reaction.

Influence of Substituents on the Reactivity Profile

The substituents on the pyrazole ring and the boronic acid group play a critical role in defining the reactivity of this compound.

Ethyl Group at N1: The ethyl group at the 1-position of the pyrazole ring serves to block this nitrogen from coordinating to the palladium catalyst, which can prevent catalyst inhibition that is sometimes observed with NH-pyrazoles. nih.gov This generally leads to more efficient and predictable reactivity in cross-coupling reactions.

Methyl Groups at C3 and C5: The two methyl groups at the 3 and 5 positions introduce steric hindrance around the C4-boronic acid group. This steric bulk can have several effects. It may slow down the rate of reaction compared to less hindered analogs. However, it can also provide greater stability to the molecule and potentially prevent unwanted side reactions. In some cases, steric hindrance can be exploited to achieve selectivity in reactions.

The interplay of these electronic and steric factors ultimately governs the reactivity profile of this compound, making it a potentially valuable tool for the synthesis of complex molecules with tailored properties.

Data Tables

Table 1: Comparison of Related Pyrazole Boronic Acid Esters

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-Ethyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | 847818-70-6 | C₁₁H₁₉BN₂O₂ | Lacks the 3,5-dimethyl substitution, offering a less sterically hindered comparison. sigmaaldrich.com |

| 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester | 1073354-70-7 | C₁₆H₂₇BN₂O₄ | Features a Boc protecting group on the nitrogen instead of an ethyl group, altering the electronic properties. sigmaaldrich.com |

| 3,5-Dimethyl-1-(THP)-1H-pyrazole-4-boronic acid pinacol ester | 1126779-11-0 | C₁₆H₂₇BN₂O₃ | Contains a tetrahydropyranyl (THP) group on the nitrogen, which is a common protecting group. cymitquimica.comcalpaclab.comsigmaaldrich.com |

Applications of 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents. rsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid, with an organic halide or pseudohalide. mdpi.comyoutube.com The process typically involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The use of a base is essential for the activation of the boronic acid. mdpi.com This methodology has proven invaluable for creating C(sp²)–C(sp²) bonds, particularly in the synthesis of biaryl and heterobiaryl compounds, which are prevalent in pharmaceuticals and materials science. psu.edu

This compound is an effective coupling partner for a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides). The reaction facilitates the direct connection of the pyrazole (B372694) core to various aromatic and heteroaromatic systems. Research on analogous pyrazole boronic acids demonstrates that these couplings proceed in good to excellent yields under optimized conditions, typically employing a palladium catalyst, a suitable ligand, and a base in an appropriate solvent mixture. nih.gov

For instance, studies on similar pyrazolylboronic esters show successful coupling with various heteroaryl halides. psu.edu The choice of catalyst and ligands, such as those derived from XPhos or SPhos, can be critical for achieving high efficiency, especially with challenging substrates like electron-rich or sterically hindered halides. mdpi.comrsc.org The reaction conditions are generally mild, making them compatible with sensitive functional groups present on either coupling partner. rsc.orgnih.gov The versatility of this reaction allows for the synthesis of diverse molecular libraries, which is particularly useful in drug discovery for exploring structure-activity relationships. acs.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Heteroaryl Halides

| Entry | Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 85 |

| 2 | 4-Bromopyrazole | Phenylboronic acid | P1 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 86 |

| 3 | 2-Bromopyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 |

| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 (at C4) |

Data adapted from studies on analogous boronic acids and heteroaryl halides to illustrate typical reaction outcomes. psu.edunih.govmdpi.com

Beyond organic halides, the Suzuki-Miyaura reaction can also be effectively carried out using organic pseudohalides, such as triflates (OTf) and tosylates (OTs), as electrophilic partners. These substrates are readily prepared from the corresponding phenols or alcohols, expanding the scope of the cross-coupling reaction. The reactivity of pseudohalides is often comparable to or, in some cases, greater than that of the corresponding bromides and iodides.

In molecules containing multiple halogen or pseudohalide groups, achieving selective coupling at a specific position is a significant synthetic challenge. The Suzuki-Miyaura reaction can often be controlled to exhibit high chemo- and regioselectivity. This selectivity is governed by several factors, including the inherent electronic properties of the substrate, the steric environment around the reactive sites, and the choice of catalyst, ligand, and reaction conditions.

For example, in dihalogenated pyrimidines or pyridines, coupling often occurs preferentially at the most electron-deficient position or the position with the most labile carbon-halogen bond (C-I > C-OTf > C-Br > C-Cl). mdpi.com By carefully tuning the reaction parameters, such as temperature and catalyst loading, it is possible to achieve mono-arylation at a specific site, leaving other halogen atoms intact for subsequent functionalization. This stepwise approach allows for the controlled and predictable construction of highly substituted, multifunctional heteroaromatic systems. A study on 2,4-dichloropyrimidines demonstrated that Suzuki coupling with various boronic acids occurs selectively at the C4 position. mdpi.com

Other Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application for boronic acids, the pyrazole boronic acid motif can participate in other metal-catalyzed transformations. One such reaction is the palladium-catalyzed oxidative homocoupling of boronic acids or their esters. In this process, two molecules of the pyrazole boronic ester are coupled to form a symmetric 4,4'-bipyrazole. rsc.orgnih.gov This reaction typically proceeds in the presence of a palladium catalyst, a base, and an oxidant (often air) and provides a direct route to bipyrazole structures, which are valuable ligands in coordination chemistry and building blocks for metal-organic frameworks (MOFs). rsc.orgnih.gov

Table 2: Palladium-Catalyzed Homocoupling of a Pyrazole Boronic Ester

| Starting Material | Catalyst | Base | Conditions | Product | Yield (%) |

| 1-Methylpyrazole-4-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O, 95 °C, 18h, Air | 1,1′-Dimethyl-1H,1′H-4,4′-bipyrazole | 70 |

Data adapted from a study on the homocoupling of a related pyrazole boronic ester. rsc.org

C-C Bond Forming Reactions Beyond Cross-Coupling

The utility of boronic acids extends beyond traditional cross-coupling reactions. Their unique reactivity allows them to participate in other types of C-C bond-forming processes, highlighting their versatility as synthetic intermediates.

The direct involvement of pyrazole boronic acids in classical Mannich-type reactions is not a widely documented transformation. The Mannich reaction typically involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. However, boronic acids can be utilized in related multi-component reactions. While specific examples involving this compound in Mannich-type reactions are not prevalent in the reviewed literature, the broader field of organoboron chemistry includes innovative C-C bond-forming strategies where boronic acids act as nucleophilic partners in processes analogous to the Mannich reaction, often under metal catalysis. These advanced methods continue to expand the synthetic utility of organoboron reagents.

Michael Additions

The conjugate addition, or Michael addition, of organoboronic acids to α,β-unsaturated carbonyl compounds represents a powerful method for the formation of carbon-carbon bonds. In this context, this compound can serve as a potential nucleophilic partner in transition metal-catalyzed 1,4-addition reactions. While direct aza-Michael additions typically involve the pyrazole nitrogen attacking a Michael acceptor, the use of the C4-boronic acid derivative allows for the introduction of the entire pyrazole moiety at the β-position of the acceptor.

Rhodium and palladium complexes are commonly employed catalysts for these transformations. beilstein-journals.orgresearchgate.net The catalytic cycle for a rhodium-catalyzed 1,4-addition generally involves the transmetalation of the pyrazole group from the boronic acid to the rhodium center, followed by the insertion of the α,β-unsaturated ketone into the rhodium-pyrazole bond. Subsequent reductive elimination yields the β-pyrazolyl ketone and regenerates the active catalyst. The reaction is applicable to a variety of Michael acceptors, including cyclic and acyclic enones, enoates, and nitroalkenes. rsc.org

The reactivity of heteroarylboronic acids in these additions can be influenced by the electronic properties of the heteroaryl ring. nih.gov The electron-rich nature of the 3,5-dimethyl-1-ethyl-pyrazole ring is expected to facilitate the transmetalation step, making it a viable substrate for such reactions. The use of heteroaryl MIDA or pinacol boronates can sometimes be advantageous as they offer greater stability compared to the corresponding boronic acids. nih.gov

Below is a representative table of substrates that could potentially undergo a Michael addition with this compound, based on established rhodium-catalyzed 1,4-addition methodologies.

| Michael Acceptor | Potential Product | Catalyst System |

| Cyclohexen-2-one | 3-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-one | [Rh(acac)(CO)₂] / Chiral Diene Ligand |

| Methyl vinyl ketone | 4-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)butan-2-one | Pd(OAc)₂ / Chiral Phosphine Ligand |

| Ethyl acrylate | Ethyl 3-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)propanoate | [Rh(cod)₂]BF₄ / Chiral Phosphoramidite |

| Nitrostyrene | 1-Ethyl-3,5-dimethyl-4-(2-nitro-1-phenylethyl)-1H-pyrazole | Rh(I) / Chiral Diene |

Functional Group Interconversions Involving the Boronic Acid Moiety

The boronic acid functional group is a versatile handle for various chemical transformations, allowing for its conversion into other important functional groups.

Oxidation to Phenols/Alcohols

A significant transformation of aryl and heteroaryl boronic acids is their oxidation to the corresponding phenols or, in this case, a pyrazolol. This ipso-hydroxylation provides a direct route to 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol. A common and efficient method for this conversion is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂), often under basic conditions. researchgate.net

The reaction mechanism is believed to proceed through the formation of a boronate species by the reaction of the boronic acid with a hydroperoxide anion. This is followed by an intramolecular rearrangement where the pyrazole group migrates from the boron atom to the adjacent oxygen atom, leading to the formation of a pyrazole borate (B1201080) ester. Subsequent hydrolysis of this ester yields the desired 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol and boric acid. nih.gov The rate of this oxidation can be influenced by the pH of the reaction medium. nih.gov

| Oxidizing Agent | Solvent | Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Water/Ethanol (B145695) | Aqueous NaOH, Room Temp | 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ol |

| Sodium Perborate (NaBO₃) | Water | Room Temp | 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ol |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/Water | Room Temp | 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ol |

Halodeboronation Reactions

Halodeboronation is a process where the boronic acid group is replaced by a halogen atom (F, Cl, Br, or I). This reaction provides a valuable method for the synthesis of halogenated pyrazoles, which are important intermediates for further functionalization, particularly in cross-coupling reactions.

The reaction typically proceeds by treatment of the boronic acid with an electrophilic halogen source. For instance, iododeboronation can be achieved using reagents like iodine in the presence of a base, or N-iodosuccinimide (NIS). Similarly, bromodeboronation and chlorodeboronation can be accomplished with reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. Copper salts have been shown to catalyze certain halodeboronation reactions. acs.org

| Halogenating Agent | Halogen Introduced | Potential Product |

| N-Iodosuccinimide (NIS) | Iodine | 4-Iodo-1-ethyl-3,5-dimethyl-1H-pyrazole |

| N-Bromosuccinimide (NBS) | Bromine | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole |

| N-Chlorosuccinimide (NCS) | Chlorine | 4-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazole |

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

One of the most prominent applications of this compound is its use as a building block in the synthesis of more complex heterocyclic systems, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring at the C4 position and a halogenated or triflated heterocyclic core.

A particularly relevant application is in the synthesis of pyrazolo-fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. ekb.egnih.gov These scaffolds are of significant interest in medicinal chemistry. In a typical synthetic strategy, a halogenated pyrimidine (B1678525) or pyrazolopyrimidine core is coupled with this compound in the presence of a palladium catalyst, a suitable ligand, and a base. This approach offers a convergent and modular route to a wide array of substituted heterocyclic compounds. mdpi.comrsc.org

The following table illustrates potential Suzuki-Miyaura coupling partners for the synthesis of complex heterocyclic systems.

| Coupling Partner | Catalyst/Ligand | Base | Potential Product |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 4-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |

| 2,4-Dichloropyrimidine | XPhos Pd G2 / XPhos | K₃PO₄ | 2-Chloro-4-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)pyrimidine |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 / XPhos | Na₂CO₃ | 3-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |

| 6-Iodopurine | PdCl₂(dppf) | Cs₂CO₃ | 6-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)purine |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Boronic acids, including this compound, can participate in several important MCRs. nih.govorganic-chemistry.org

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid to produce substituted amines. organic-chemistry.org In this reaction, the pyrazole moiety from this compound would be transferred as the nucleophilic component to an in situ-formed iminium ion. This reaction is particularly useful for the synthesis of α-amino acids and their derivatives when glyoxylic acid is used as the carbonyl component. researchgate.net

The Ugi reaction is another powerful MCR, typically involving four components: a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, to form a bis-amide. While the classical Ugi reaction does not directly involve a boronic acid, variations exist where boronic acid-containing starting materials can be incorporated, or where the products of other MCRs like the Petasis reaction can be further elaborated. rug.nlsemanticscholar.org For instance, a pyrazole-containing amine or aldehyde could be used as one of the primary components in an Ugi reaction.

The versatility of this compound in these reactions allows for the rapid generation of molecular complexity and the construction of diverse compound libraries for various applications, including drug discovery. nih.gov

| MCR Type | Components | Potential Product Scaffold |

| Petasis Reaction | This compound, a secondary amine (e.g., piperidine), and glyoxylic acid | 2-(3,5-Dimethyl-1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)acetic acid |

| Petasis Reaction | This compound, an amino acid (e.g., L-proline methyl ester), and a salicylaldehyde | Methyl 2-((3,5-dimethyl-1-ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl)pyrrolidine-1-carboxylate |

Catalytic Roles and Ligand Design Involving 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid

3,5-Dimethyl-1-ethyl-pyrazole-4-boronic Acid as a Ligand Precursor in Transition Metal Catalysis

Pyrazole-containing compounds are well-established as effective ligands for transition metals, capable of fine-tuning the steric and electronic properties of metal complexes used as catalysts. researchgate.netresearchgate.net The incorporation of a boronic acid group at the 4-position of the 3,5-dimethyl-1-ethyl-pyrazole scaffold provides a reactive handle for integrating the pyrazole (B372694) unit into larger, more complex ligand architectures through well-known transition metal-catalyzed cross-coupling reactions.

The synthesis of ligands derived from this compound predominantly relies on its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgresearchgate.net In this context, the pyrazole boronic acid (or its more stable ester derivatives, such as the pinacol (B44631) ester) acts as the organoboron nucleophile, coupling with a variety of organohalides to form new carbon-carbon bonds. This methodology allows for the strategic attachment of the pyrazole moiety to other coordinating groups, leading to the formation of bidentate or polydentate ligands.

The general synthetic pathway involves a few key steps:

Synthesis of the Pyrazole Core : The 3,5-dimethylpyrazole (B48361) core is typically synthesized via the condensation of acetylacetone (B45752) with a hydrazine (B178648) derivative. orgsyn.orggoogle.comtsijournals.com For the target compound, ethylhydrazine (B1196685) would be used to install the N-ethyl group.

Borylation of the Pyrazole : The introduction of the boronic acid group at the 4-position can be achieved through methods such as lithiation of a 4-halo-pyrazole followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate. researchgate.net Subsequent hydrolysis yields the boronic acid. The boronic acid is often converted to a more stable and handleable pinacol ester.

Ligand Elaboration via Cross-Coupling : The resulting this compound pinacol ester can then be coupled with a suitable partner, such as a halogenated pyridine, pyrimidine (B1678525), or another heterocycle, to construct the final ligand. acs.org For example, coupling with a 2-halopyridine would yield a bidentate N,N'-ligand.

An improved one-pot synthesis for a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, involves the isolation of a stable lithium hydroxy ate complex, which can be used directly in Suzuki couplings without additional base. researchgate.net This highlights the synthetic accessibility and utility of such pyrazole boronic acid derivatives in ligand design.

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Pyrazole Derivatives

| Catalyst/Precatalyst | Base | Solvent System | Temperature (°C) | Typical Yields | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | researchgate.net |

| XPhos Pd G2 | Not specified | Not specified | Not specified | Good | rsc.org |

| Pd(0) Precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 60-100 | Excellent (91-99%) | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 95 | Good (up to 70% for homocoupling) | rsc.org |

While pyrazole-containing structures are integral to many ligands used in catalysis, the direct application of ligands derived from this compound in asymmetric catalysis is not extensively documented in the current literature. However, the broader class of pyrazole-derived ligands has seen use in asymmetric transformations. The design of chiral ligands often involves incorporating chirality either on the pyrazole ring substituents, the N-substituent, or within the backbone connecting the pyrazole to another coordinating moiety.

For instance, novel chiral pyridine-hydrazone ligands have been successfully employed in the palladium-catalyzed asymmetric addition of arylboronic acids to cyclic ketimines, achieving high yields and enantioselectivities. nih.gov This demonstrates the potential of N,N'-ligand scaffolds, a class to which pyrazole-pyridine ligands belong, in asymmetric catalysis. The 3,5-dimethyl groups on the pyrazole ring provide a defined steric environment that can influence the coordination geometry around the metal center, which is a key factor in inducing enantioselectivity. Further research could involve designing chiral N-ethyl groups or incorporating chiral linkers via the boronic acid handle to develop new asymmetric catalysts.

Role as a Stoichiometric Reagent in Catalytic Cycles (e.g., co-catalyst, activator)

In the context of transition metal-catalyzed reactions, this compound primarily functions as a stoichiometric reagent rather than a catalyst itself. Its most significant role is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. nih.gov

In the palladium-catalyzed Suzuki-Miyaura cycle, the organoboron compound is a key reactant that is consumed to form the final product. The cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation : The pyrazole group is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species. nih.gov

Reductive Elimination : The two organic fragments (the pyrazole and R) on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.

Here, the pyrazole boronic acid is essential for introducing the 3,5-dimethyl-1-ethyl-pyrazol-4-yl moiety into the target molecule. This process is widely used to synthesize complex organic molecules, including active pharmaceutical ingredients and functional materials. acs.org Although it is a reagent within the catalytic cycle, its stability, commercial availability (as related structures), and functional group tolerance make it an indispensable component in these powerful synthetic methods. nih.gov

Brønsted or Lewis Acidity of this compound in Catalysis

Boronic acids are well-recognized as Lewis acids due to the electron-deficient nature of the boron atom. nih.govresearchgate.net This Lewis acidity is central to their catalytic activity in various organic transformations, a concept known as boronic acid catalysis (BAC). nih.govrsc.org The catalytic utility of this compound would be derived from the ability of its trivalent boron center to reversibly form covalent bonds with oxygen or nitrogen atoms in substrates, thereby activating them. nih.gov

The Lewis acidity of a boronic acid can be influenced by the substituents attached to the boron atom. In this case, the electron-donating nature of the 3,5-dimethyl-1-ethyl-pyrazole ring would modulate the acidity of the boron center. Coordination of a substrate (e.g., an alcohol or carboxylic acid) to the boron atom enhances the substrate's electrophilicity, facilitating subsequent reactions. rsc.org

While boronic acids are primarily Lewis acids, they can also act as Brønsted acid catalysts through a Lewis acid-assisted mechanism. nih.gov For example, coordination of water or an alcohol to the boron center can increase the acidity of the coordinated hydroxyl protons, allowing the complex to function as a Brønsted acid. The pyrazole moiety itself contains basic nitrogen atoms, which could potentially interact with the boronic acid group or participate in cooperative catalytic mechanisms. The NH proton of an unsubstituted pyrazole becomes more acidic upon coordination to a metal, but in the N-ethylated compound, this Brønsted acidity of the ring itself is absent. mdpi.comnih.gov

Table 2: Potential Catalytic Applications based on Boronic Acid Acidity

| Reaction Type | Mode of Activation | Role of Boronic Acid | Reference |

|---|---|---|---|

| Dehydration Reactions (e.g., Etherification) | Lewis Acid Activation of Alcohols | Catalyst | nih.gov |

| Amide Bond Formation | Lewis Acid Activation of Carboxylic Acids | Catalyst | rsc.org |

| Carbonyl Condensations | Lewis Acid Activation of Carbonyl Group | Catalyst | nih.gov |

| Glycosylation | Nucleophilic Activation via Boronate Complex | Catalyst | nih.gov |

Heterogeneous Catalysis Incorporating this compound Scaffolds

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more environmentally friendly catalytic systems. While specific examples incorporating this compound into heterogeneous catalysts are not prominent in the literature, the functional groups present in the molecule offer clear potential for such applications.

The boronic acid group can be used to anchor the pyrazole moiety onto solid supports like silica (B1680970) gel, polymers, or metal-organic frameworks (MOFs). For instance, boronic acids can form stable boronate esters with diol-functionalized surfaces. Once immobilized, the pyrazole unit can serve as a ligand to coordinate with catalytically active metal centers, such as palladium. nih.gov A catalytic system involving a palladium-bis(oxazoline) complex covalently bonded to functionalized silica gel has been shown to be effective and reusable for Suzuki-Miyaura reactions with minimal metal leaching. nih.gov

Alternatively, a pre-formed metal complex bearing a ligand derived from 3,5-dimethyl-1-ethyl-pyrazole could be immobilized. The pyrazole scaffold itself could also be integrated into the backbone of a polymer or MOF, creating a solid material with built-in catalytic or metal-coordinating sites. Such heterogeneous catalysts would offer advantages in terms of catalyst recovery, reuse, and suitability for continuous flow processes, aligning with the principles of green chemistry. mdpi.com

Theoretical, Computational, and Mechanistic Insights into 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid, DFT calculations, typically using the B3LYP functional with a 6-311+G** basis set, are employed to determine its most stable conformation. nih.gov

Studies on similar 3,5-dimethyl pyrazole (B372694) structures indicate that the pyrazole ring itself is largely planar. nih.govnih.gov The introduction of the ethyl and boronic acid groups is predicted to cause minor deviations from perfect planarity. The bond lengths and angles are influenced by the electronic nature of the substituents. The electron-donating methyl and ethyl groups affect the endocyclic bonds of the pyrazole core, while the electron-withdrawing boronic acid group influences the C4 position.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures like 3,5-dimethyl pyrazole and other arylboronic acids. nih.govwiley-vch.de

| Parameter | Predicted Value |

|---|---|

| C3-C4 Bond Length | ~1.41 Å |

| C4-C5 Bond Length | ~1.41 Å |

| N1-N2 Bond Length | ~1.36 Å |

| C4-B Bond Length | ~1.57 Å |

| B-O Bond Length | ~1.37 Å |

| C3-C4-C5 Bond Angle | ~105.5° |

| C4-B-O Bond Angle | ~120.0° |

Computational Analysis of Reaction Mechanisms (e.g., transmetalation, boronation, protodeboronation)

Computational analysis is crucial for elucidating the mechanisms of reactions involving organoboron compounds. For this compound, key reactions include transmetalation, boronation, and protodeboronation.

Transmetalation: This is the key step in Suzuki-Miyaura cross-coupling reactions, where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium. rsc.org DFT calculations can model the transition states and intermediates involved. The mechanism often involves the formation of a boronate species, [ArB(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid. The pyrazole ring, being an electron-rich heterocycle, influences the reactivity of the boronic acid. Computational studies can map the potential energy surface for the transfer of the pyrazolyl group to a Pd(II) complex, identifying the rate-determining step and the role of the base and solvent. rsc.org

Boronation: The synthesis of pyrazole-4-boronic acids often involves the directed ortho-metalation (DoM) followed by quenching with a boron electrophile (e.g., triisopropyl borate). Computational models can investigate the regioselectivity of this process, confirming why the C4 position is the preferred site for lithiation/boronation.

Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. DFT studies can model the reaction pathway, which is often acid-catalyzed. The transition state involves the protonation of the carbon atom attached to boron, facilitated by the electronic properties of the pyrazole ring. Understanding this mechanism computationally helps in optimizing reaction conditions to minimize this undesired pathway.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govnih.gov For this compound, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the ethyl and methyl substituents, can be calculated. These predictions are valuable for assigning experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to peaks in the Infrared (IR) spectrum. nih.govnih.gov Key predicted vibrations would include the O-H stretch of the boronic acid (~3300-3600 cm⁻¹), C=N and C=C stretching of the pyrazole ring (~1400-1600 cm⁻¹), and the B-O stretching (~1300-1400 cm⁻¹). Comparing calculated spectra with experimental data confirms the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in the UV-Vis spectrum. nih.gov The calculations can identify the nature of these transitions, such as π→π* transitions within the pyrazole ring, and how they are influenced by the substituents.

The following table summarizes the predicted key spectroscopic data.

| Spectroscopy | Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ring CH) | 7.5 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (C-B carbon) | ~110 ppm (broad) |

| IR | B-O Stretch | 1350 cm⁻¹ |

| IR | O-H Stretch | 3400 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | ~220 - 250 nm |

Quantitative Structure-Property Relationship (QSPR) Studies for Electronic and Reactivity Properties

QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or reactivity. For this compound, QSPR models can be developed to predict properties like its reactivity in cross-coupling reactions or its potential biological activity.

The process involves calculating a set of molecular descriptors using computational methods. These descriptors quantify various aspects of the molecular structure. Key electronic descriptors calculated via DFT include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Dipole Moment (μ): Measures the polarity of the molecule.

Electronegativity (χ) and Hardness (η): Global reactivity indices.

These descriptors can then be correlated with experimental data using statistical methods to build a predictive QSPR model. researchgate.net For instance, a QSPR model could predict the efficiency of the boronic acid in a Suzuki-Miyaura reaction based on its calculated HOMO-LUMO gap and other electronic parameters.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Electron-donating ability; nucleophilicity |

| LUMO Energy | Electron-accepting ability; electrophilicity |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Solubility and intermolecular interactions |

| Mulliken Atomic Charges | Local reactivity sites |

Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions

While DFT provides insights into single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit solvent environment. eurasianjournals.com MD simulations for this compound in a solvent like water or ethanol (B145695) can reveal crucial information about its behavior in solution. rdd.edu.iquomustansiriyah.edu.iq

Key insights from MD simulations include:

Solvation Shell Structure: MD can characterize the arrangement of solvent molecules around the boronic acid. It would highlight the strong hydrogen bonding between the -B(OH)₂ group and water molecules, as well as the hydration structure around the pyrazole nitrogen atoms. uomustansiriyah.edu.iq

Intermolecular Interactions: In solution, boronic acids can form dimeric or trimeric structures through hydrogen bonding. MD simulations can explore the stability and dynamics of these aggregates.

Conformational Dynamics: MD allows for the exploration of the conformational landscape of the molecule in solution, showing how the ethyl group and boronic acid group rotate and flex over time. This is important for understanding how the molecule presents itself for reaction.

Electronic Structure Analysis and Bonding Characteristics of Organoboron Compounds

A detailed analysis of the electronic structure provides a fundamental understanding of the molecule's properties. For this compound, this involves examining the distribution of electrons and the nature of the chemical bonds.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. biointerfaceresearch.com For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the boronic acid and the N2 atom of the pyrazole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydroxyl hydrogens, indicating sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution and bonding interactions. nih.gov It can be used to analyze the C-B bond, which has both sigma and some degree of π-character due to the interaction between the pyrazole π-system and the vacant p-orbital on the boron atom. The analysis also quantifies the charge on each atom, confirming the electron-donating nature of the alkyl groups and the electron-withdrawing effect of the boronic acid. The stability of the molecule arising from hyperconjugative interactions can also be assessed. nih.gov Boronic acids are known to be Lewis acidic due to the empty p-orbital on the boron atom, a feature that can be characterized using NBO analysis. mdpi.com

Advanced Characterization Techniques and Structural Elucidation Studies for 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid (C₇H₁₃BN₂O₂), HRMS would provide an exact mass measurement that corresponds to this specific combination of atoms, thereby confirming its molecular formula and ruling out other potential isobaric species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the chemical environment of atomic nuclei within a molecule. For the structural elucidation of pyrazole (B372694) derivatives, ¹H and ¹³C NMR are routinely employed. nih.gov In the case of this compound, these experiments would reveal the number of unique proton and carbon environments, their connectivity, and their spatial relationships, which is crucial for confirming the substitution pattern on the pyrazole ring.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Expected signals for the ethyl group (a quartet and a triplet), two distinct methyl groups (singlets), and potentially a broad signal for the boronic acid protons. | Expected signals for the two methyl carbons, the two carbons of the ethyl group, and the three distinct carbons of the pyrazole ring. |

Table 1: Expected NMR Signals for this compound

Boron-11 (¹¹B) NMR spectroscopy is specifically used to probe the environment of the boron nucleus. nsf.gov Since boron has two NMR-active isotopes, ¹⁰B and ¹¹B, ¹¹B is more commonly used due to its higher natural abundance and greater sensitivity. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For this compound, the ¹¹B NMR spectrum would show a characteristic signal for a trigonal planar (sp²-hybridized) boronic acid. The chemical shift would be expected in the typical range for aryl or heteroaryl boronic acids, which is generally between 26 and 45 ppm. sdsu.edu The interaction with solvents can also influence the chemical shift. sdsu.edu

To unambiguously assign all proton and carbon signals and to determine the precise connectivity within the molecule, multi-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlations between different nuclei.

COSY: Would establish the connectivity between the protons of the ethyl group.

HSQC: Would correlate each proton signal to its directly attached carbon atom.

HMBC: Would reveal longer-range correlations (over two or three bonds) between protons and carbons, for instance, between the methyl protons and the pyrazole ring carbons, which is vital for confirming the positions of the substituents.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain highly accurate information on bond lengths, bond angles, and torsion angles. researchgate.net This technique would confirm the planarity of the pyrazole ring and reveal the orientation of the ethyl and boronic acid groups relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which govern the crystal packing. researchgate.net

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurements of covalent bonds and angles between them. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Table 2: Information Obtainable from Single Crystal X-ray Diffraction

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netnih.gov Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (around 3200-3600 cm⁻¹) corresponding to the hydroxyl groups of the boronic acid.

C-H stretching: Bands corresponding to the methyl and ethyl groups.

C=N and C=C stretching: Vibrations associated with the pyrazole ring. derpharmachemica.com

B-O stretching: A strong band characteristic of the boronic acid group.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex vibrational modes. derpharmachemica.comresearchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to higher energy ones (like the LUMO - Lowest Unoccupied Molecular Orbital). scispace.com

The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* transitions within the pyrazole ring system. dntb.gov.ua The position and intensity of these bands are influenced by the substituents on the ring. Solvents of different polarities can also cause shifts in the absorption maxima. scispace.com Fluorescence spectroscopy would indicate whether the molecule emits light after excitation and at what wavelength, providing further information about its excited state properties.

| Technique | Information Gained |

| UV-Vis Spectroscopy | Wavelengths of maximum absorption (λmax), information on electronic transitions (e.g., π-π*). scispace.comdntb.gov.ua |

| Fluorescence Spectroscopy | Emission wavelengths, quantum yield, and excited-state lifetime. |

Table 3: Electronic Spectroscopy Techniques and Corresponding Information

Electrochemical Characterization and Redox Behavior

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the electrochemical characterization and redox behavior of this compound. While the electrochemical properties of pyrazole derivatives and arylboronic acids have been investigated independently in various contexts, their combined behavior within this specific molecular structure has not been detailed.

Research into the electrochemistry of pyrazole derivatives has often centered on their electrooxidation for the purpose of functionalization or their role as ligands in metal complexes. Similarly, the redox properties of arylboronic acids are typically explored in the context of their participation in cross-coupling reactions and their oxidative stability. However, dedicated studies employing techniques such as cyclic voltammetry to determine the redox potentials and electron transfer kinetics of this compound are not present in the currently available body of scientific work.

Consequently, detailed research findings, including data tables of electrochemical parameters, for this compound cannot be provided. Further empirical investigation would be necessary to elucidate the electrochemical profile and redox characteristics of this compound.

Structure Reactivity Relationship Studies of 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid Derivatives

Influence of Pyrazole (B372694) Substituents on Boronic Acid Reactivity

The reactivity of a boronic acid moiety is significantly influenced by the electronic properties of the aromatic ring to which it is attached. In the case of pyrazole boronic acids, substituents on the pyrazole ring can modulate the reactivity of the boronic acid at the C4 position through inductive and resonance effects. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the pyrazole ring, which in turn affects the Lewis acidity of the boron center and the rates of key reaction steps such as transmetalation in cross-coupling reactions. nih.govrsc.org

The table below illustrates the expected qualitative effects of different classes of substituents at the 3, 5, and 1 positions of a pyrazole-4-boronic acid on the electronic properties of the boron center.

Table 1: Influence of Pyrazole Substituents on the Electronic Properties of the Boron Center in Pyrazole-4-Boronic Acids

| Substituent Type at C3/C5 | Substituent Type at N1 | Effect on Ring Electron Density | Expected Lewis Acidity of Boron |

|---|---|---|---|

| Electron-Donating (e.g., -CH3) | Electron-Donating (e.g., -C2H5) | Increase | Decrease |

| Electron-Donating (e.g., -CH3) | Electron-Withdrawing (e.g., -NO2) | Neutral/Slight Decrease | Neutral/Slight Increase |

| Electron-Withdrawing (e.g., -CF3) | Electron-Donating (e.g., -C2H5) | Decrease | Increase |

Steric and Electronic Effects of the 3,5-Dimethyl and 1-Ethyl Groups on Reactivity

In 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid, the substituents at the 1, 3, and 5 positions collectively influence the reactivity of the boronic acid at the C4 position through a combination of steric and electronic effects.

Electronic Effects:

The methyl groups at the C3 and C5 positions and the ethyl group at the N1 position are all alkyl groups, which are known to be electron-donating through an inductive effect (+I). These groups increase the electron density of the pyrazole ring. mdpi.com This increased electron density makes the pyrazole ring more nucleophilic and can influence the reactivity of the boronic acid. The donation of electron density to the ring can decrease the Lewis acidity of the boron atom, which may affect its interaction with bases and its rate of transmetalation in catalytic cycles like the Suzuki-Miyaura coupling. rsc.org

Steric Effects:

The two methyl groups at the 3 and 5 positions are located adjacent to the boronic acid group at the 4-position. These flanking methyl groups create significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of large reagents or catalysts to the boron center. acs.org For example, in a cross-coupling reaction, the steric hindrance from the 3,5-dimethyl groups could slow down the transmetalation step by making it more difficult for the palladium complex to coordinate with the boronic acid. However, this steric hindrance can also be beneficial in certain cases by promoting selectivity in reactions.

The interplay of these steric and electronic effects is summarized in the table below.

Table 2: Combined Steric and Electronic Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Boronic Acid Reactivity |

|---|---|---|---|---|

| Methyl | C3 | Electron-donating (+I) | Steric hindrance (flanking) | Decreased Lewis acidity, potentially slower reaction rates due to steric bulk. |

| Methyl | C5 | Electron-donating (+I) | Steric hindrance (flanking) | Decreased Lewis acidity, potentially slower reaction rates due to steric bulk. |

Solvent Effects on Reactivity and Equilibrium of Boronic Acids

The choice of solvent can have a profound impact on the reactivity and equilibrium of boronic acids in various chemical transformations, including the widely used Suzuki-Miyaura cross-coupling reaction. digitellinc.com Solvents can influence reaction rates and yields by affecting the solubility of reactants and intermediates, the stability of transition states, and the position of equilibria.

For pyrazole boronic acids, the polarity and coordinating ability of the solvent are critical factors. Protic solvents, such as water and alcohols, can form hydrogen bonds with the hydroxyl groups of the boronic acid, which can affect its acidity and the equilibrium between the boronic acid and its corresponding boronate. nih.gov Aprotic solvents, on the other hand, can be either polar (e.g., DMF, DMSO) or nonpolar (e.g., toluene, THF). Polar aprotic solvents can help to dissolve ionic intermediates and reagents, while nonpolar solvents may be preferred for reactions where water sensitivity is a concern.

The following table provides a general overview of the effects of different solvent types on reactions involving pyrazole boronic acids.

Table 3: General Solvent Effects on Reactions of Pyrazole Boronic Acids

| Solvent Type | Examples | General Effects | Potential Impact on Suzuki-Miyaura Coupling |

|---|---|---|---|

| Protic | Water, Ethanol (B145695), Isopropanol | Can form hydrogen bonds, affecting boronic acid acidity and solubility. | Can facilitate boronate formation and stabilize charged intermediates, often leading to good yields. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good at solvating ions and polar molecules. | Often used to enhance the solubility of reagents and can promote high reaction rates. |

Impact of Coordination Geometry on the Boron Center

The boron atom in boronic acids is sp2 hybridized and possesses a trigonal planar geometry in its neutral state. nbinno.com However, the coordination environment of the boron center can change during the course of a reaction, which has a significant impact on its reactivity. The Lewis acidic nature of the boron atom allows it to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or a solvent molecule, to form a tetracoordinate boronate species with a tetrahedral geometry. organic-chemistry.org This change in coordination geometry is a crucial step in many reactions involving boronic acids, including the Suzuki-Miyaura coupling.

Furthermore, in the formation of boronate complexes, the substituents on the pyrazole ring can influence the stability and geometry of the tetracoordinate boron center. The steric bulk of the 3,5-dimethyl groups may affect the bond angles and bond lengths around the boron atom in the tetrahedral intermediate. X-ray crystallographic studies of related pyrazole-boronic acid derivatives have provided valuable insights into the solid-state structures and coordination geometries of these compounds. researchgate.netnih.gov

The table below summarizes the typical coordination geometries of the boron center in pyrazole boronic acids and their derivatives.

Table 4: Coordination Geometries of the Boron Center in Pyrazole Boronic Acids

| Species | Hybridization of Boron | Geometry around Boron | Key Influencing Factors |

|---|---|---|---|

| Neutral Boronic Acid | sp2 | Trigonal Planar | Inherent structure of the boronic acid. |

| Boronate Anion | sp3 | Tetrahedral | Presence of a Lewis base (e.g., OH-). |

| Boronic Ester | sp2 or sp3 | Trigonal Planar or Tetrahedral | Reaction with a diol; can be influenced by solvent and other coordinating species. |

Design Principles for Modulating Reactivity and Selectivity in Pyrazole Boronic Acids

The reactivity and selectivity of pyrazole boronic acids can be systematically modulated by carefully choosing the substituents on the pyrazole ring. This allows for the fine-tuning of the electronic and steric properties of the molecule to achieve desired outcomes in various chemical reactions. The design principles for modulating reactivity and selectivity are based on a thorough understanding of the structure-reactivity relationships discussed in the previous sections.

Modulating Electronic Properties:

To increase the reactivity of a pyrazole boronic acid in reactions where a more Lewis acidic boron center is favorable, electron-withdrawing groups (EWGs) can be introduced to the pyrazole ring. For example, replacing the methyl groups in this compound with trifluoromethyl groups (-CF3) would significantly increase the electrophilicity of the boron atom. Conversely, to decrease the reactivity or to favor reactions where a more electron-rich boronic acid is advantageous, electron-donating groups (EDGs) can be employed.

Modulating Steric Properties:

The steric environment around the boronic acid can be adjusted to control selectivity. Increasing the size of the substituents at the 3 and 5 positions can enhance steric hindrance, which can be exploited to achieve regioselectivity or stereoselectivity in certain reactions. For instance, replacing the methyl groups with bulkier groups like tert-butyl could lead to different product distributions in reactions with sterically demanding substrates.

Combination of Electronic and Steric Effects:

A powerful strategy for fine-tuning reactivity and selectivity is to use a combination of electronic and steric effects. By carefully selecting substituents with specific electronic and steric properties, it is possible to design pyrazole boronic acids that are highly effective for a particular application. For example, a pyrazole boronic acid with an electron-withdrawing group at the 1-position and sterically demanding groups at the 3 and 5 positions could exhibit unique reactivity and selectivity profiles.

The following table outlines some general design principles for modulating the properties of pyrazole boronic acids.

Table 5: Design Principles for Modulating Reactivity and Selectivity

| Desired Property | Design Strategy | Example Modification on this compound |

|---|---|---|

| Increased Reactivity (Enhanced Lewis Acidity) | Introduce electron-withdrawing groups. | Replace N-ethyl with N-acetyl; replace 3,5-dimethyl with 3,5-bis(trifluoromethyl). |

| Decreased Reactivity (Reduced Lewis Acidity) | Introduce stronger electron-donating groups. | Replace 3,5-dimethyl with 3,5-dimethoxy. |

| Enhanced Steric Hindrance for Selectivity | Introduce bulkier substituents at C3/C5. | Replace 3,5-dimethyl with 3,5-di-tert-butyl. |

Emerging Research Frontiers and Future Prospects for 3,5 Dimethyl 1 Ethyl Pyrazole 4 Boronic Acid

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of pyrazole-containing ligands make them attractive candidates for the construction of novel materials. The presence of a boronic acid group on the pyrazole (B372694) ring, as in 3,5-Dimethyl-1-ethyl-pyrazole-4-boronic acid, opens up new avenues for creating sophisticated supramolecular assemblies and functional materials.

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and self-healing materials. researchgate.net The pyrazole moiety, with its two adjacent nitrogen atoms, can act as a versatile ligand for a wide range of metal ions. The combination of these two functionalities in this compound allows for the design of multi-responsive materials that can react to changes in both pH and the presence of specific metal ions or saccharides.

Recent research into analogous pyrazole derivatives has demonstrated their utility in the formation of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials are of interest for applications in gas storage, catalysis, and sensing. The ethyl group at the N1 position of the pyrazole ring in this compound can influence the steric and electronic properties of the ligand, potentially leading to the formation of novel network topologies with tailored pore sizes and functionalities.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound |

| Sensors | Detection of saccharides and metal ions through boronic acid and pyrazole functionalities, respectively. |

| Self-Healing Polymers | Incorporation into polymer backbones to create dynamic cross-links via reversible boronate ester formation. |

| Metal-Organic Frameworks (MOFs) | As a multitopic linker for the construction of porous materials for gas storage and separation. |

| Liquid Crystals | Modification of mesogenic properties through the introduction of the pyrazole boronic acid moiety. |

While specific studies on the incorporation of this compound into materials are still emerging, the foundational research on related pyrazole boronic acids provides a strong indication of its potential in this field.

Applications in Flow Chemistry and Microreactor Technology

The synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. nih.govmdpi.com These approaches offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. nih.gov The synthesis of pyrazole derivatives, including boronic acids, is an area where flow chemistry is beginning to make a significant impact. mdpi.commit.edu

The synthesis of this compound typically involves multiple steps, some of which may involve hazardous reagents or intermediates. Performing these reactions in a continuous flow setup can mitigate these risks by minimizing the volume of reactive species at any given time. mit.edu Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors can lead to higher yields and purities of the final product. nih.gov

A potential flow synthesis of this compound could involve the following telescoped steps:

Pyrazole Ring Formation: Continuous reaction of a 1,3-dicarbonyl compound with ethylhydrazine (B1196685) to form 1-ethyl-3,5-dimethylpyrazole.

Halogenation: In-line halogenation of the pyrazole at the 4-position.

Borylation: A subsequent lithium-halogen exchange followed by quenching with a borate (B1201080) ester in a continuous flow cryogenic reactor. acs.org

This integrated approach would streamline the production process, reduce waste, and potentially enable the on-demand synthesis of this valuable building block.

Development of New Synthetic Methodologies Utilizing this compound

The development of novel synthetic methods is crucial for expanding the chemical space accessible to medicinal and materials chemists. While the synthesis of pyrazole boronic acids is established, there is ongoing research to develop more efficient, sustainable, and versatile methodologies. mdpi.comresearchgate.net

One area of active research is the direct C-H borylation of pyrazoles. This approach would circumvent the need for pre-functionalization of the pyrazole ring with a halide, thus improving the atom economy of the synthesis. While challenges remain in controlling the regioselectivity of such reactions, recent advances in catalysis offer promising avenues for exploration.

Furthermore, new methods for the synthesis of boronic acids in general, such as the decarboxylative borylation of carboxylic acids, could be adapted for the synthesis of pyrazole boronic acids. drugdiscoverytrends.com This would allow for the use of readily available pyrazole-4-carboxylic acids as starting materials.

Table 2: Comparison of Synthetic Methodologies for Pyrazole Boronic Acids

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Halogen-Lithium Exchange | Halogenated Pyrazole | Organolithium reagent, Borate ester | High yields, well-established | Requires cryogenic temperatures, sensitive reagents |

| Miyaura Borylation | Halogenated Pyrazole | Bis(pinacolato)diboron (B136004), Palladium catalyst | Milder conditions, good functional group tolerance | Palladium catalyst can be expensive |

| Direct C-H Borylation | Unsubstituted Pyrazole | Iridium or Rhodium catalyst, Boron source | High atom economy, fewer synthetic steps | Regioselectivity can be challenging to control |

The development of these new synthetic routes will not only facilitate the synthesis of this compound but also expand the toolkit available for the synthesis of other substituted pyrazole boronic acids.

Theoretical Advances in Understanding Boronic Acid Chemistry

Computational chemistry plays an increasingly important role in understanding and predicting the behavior of molecules. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the geometric and electronic structure of molecules, as well as their reactivity. researchgate.net

Theoretical studies on pyrazole derivatives have shed light on their tautomeric equilibria, aromaticity, and reactivity in various chemical transformations. bohrium.com Applying these computational methods to this compound can help to:

Predict Reactivity: Understand the electrophilic and nucleophilic character of different positions on the molecule, guiding the design of new reactions.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions involving the boronic acid and pyrazole moieties.

Design Novel Catalysts: Computationally screen potential catalysts for the synthesis and functionalization of this compound.

By combining theoretical calculations with experimental studies, a deeper understanding of the fundamental chemistry of this compound can be achieved, accelerating the discovery of new applications.

Unexplored Reactivity Modes and Novel Synthetic Transformations

The unique combination of a pyrazole ring and a boronic acid functionality in this compound suggests a rich and largely unexplored reactivity profile. While the Suzuki-Miyaura coupling of boronic acids is a well-established and powerful tool for C-C bond formation, there are many other potential transformations that could be exploited. wikipedia.org

For example, the Chan-Lam coupling reaction allows for the formation of C-N and C-O bonds from boronic acids. wikipedia.org Applying this methodology to this compound could provide a direct route to 4-amino and 4-hydroxypyrazole derivatives.

Furthermore, the pyrazole ring itself can participate in a variety of reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions. The interplay between the reactivity of the pyrazole core and the boronic acid group could lead to novel and unexpected transformations.

Table 3: Potential Novel Transformations of this compound

| Reaction Type | Potential Product |

| Chan-Lam Coupling | 4-Amino or 4-alkoxy-3,5-dimethyl-1-ethylpyrazole |

| Petasis Reaction | α-Amino acids containing the pyrazole moiety |

| Radical Reactions | Introduction of new functional groups at the 4-position via radical intermediates. acs.org |

| Asymmetric Synthesis | Enantioselective transformations of the boronic acid group. nih.gov |

The exploration of these and other novel reactivity modes will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new molecules with interesting properties and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3,5-dimethyl-1-ethyl-pyrazole-4-boronic acid?

- Methodology : Synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol, 2–4 hours) to form the pyrazole ring .

Boronation : Introduction of the boronic acid group via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) or direct electrophilic substitution. Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent (e.g., THF, DMF) and temperature to minimize side products like deboronation.

Q. How is the structural integrity of this compound confirmed experimentally?

- Characterization Techniques :

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Under inert atmosphere (argon) at –20°C to prevent boronic acid oxidation. Use anhydrous solvents (e.g., THF, DCM) for dissolution .

- Purity Checks : Regularly validate via HPLC (e.g., ammonium acetate buffer, pH 6.5, C18 column) to detect degradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic acid be optimized for high yields?

- Optimization Parameters :